molecular formula C9H8N4 B11913088 6-Quinoxalinecarboximidamide CAS No. 786577-69-3

6-Quinoxalinecarboximidamide

Cat. No.: B11913088
CAS No.: 786577-69-3
M. Wt: 172.19 g/mol
InChI Key: WNYSETOBFXDZSQ-UHFFFAOYSA-N
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Description

    Reactants: Quinoxaline and cyanamide

    Conditions: Basic medium (e.g., sodium hydroxide)

    Product: Quinoxaline-6-carboximidamide

Industrial Production Methods: Industrial production of quinoxaline-6-carboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoxaline-6-carboximidamide can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with glyoxal, followed by the introduction of the carboximidamide group. The reaction typically occurs under acidic conditions, with hydrochloric acid being a common catalyst. The reaction can be summarized as follows:

  • Condensation Reaction:

      Reactants: o-Phenylenediamine and glyoxal

      Conditions: Acidic medium (e.g., hydrochloric acid)

      Product: Quinoxaline

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-6-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid.

    Reduction: Reduction reactions can convert quinoxaline-6-carboximidamide to its corresponding amine derivative.

    Substitution: The carboximidamide group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Quinoxaline-6-carboxylic acid

    Reduction: Quinoxaline-6-amine

    Substitution: Various alkyl or aryl derivatives of quinoxaline-6-carboximidamide

Scientific Research Applications

Quinoxaline-6-carboximidamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a potential candidate for drug development.

    Medicine: Quinoxaline derivatives, including quinoxaline-6-carboximidamide, have shown promise as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer progression.

    Industry: The compound is used in the development of optoelectronic materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

Quinoxaline-6-carboximidamide can be compared with other quinoxaline derivatives, such as quinoxaline-6-carboxylic acid and quinoxaline-6-amine. While these compounds share a similar core structure, their functional groups confer different chemical and biological properties. For example, quinoxaline-6-carboxylic acid is more acidic and can participate in different types of reactions compared to quinoxaline-6-carboximidamide. Similarly, quinoxaline-6-amine has different reactivity due to the presence of the amine group.

Comparison with Similar Compounds

  • Quinoxaline-6-carboxylic acid
  • Quinoxaline-6-amine
  • Quinoxaline-6-sulfonamide

Each of these compounds has unique properties and applications, highlighting the versatility of the quinoxaline scaffold in chemical and biological research.

Properties

CAS No.

786577-69-3

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

quinoxaline-6-carboximidamide

InChI

InChI=1S/C9H8N4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-5H,(H3,10,11)

InChI Key

WNYSETOBFXDZSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=N)N

Origin of Product

United States

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